BDA-366 - 1821496-27-8

BDA-366

Catalog Number: EVT-261144
CAS Number: 1821496-27-8
Molecular Formula: C24H29N3O4
Molecular Weight: 423.513
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDA-366 is a BCL2-BH4 antagonist. BDA-366 suppresses human myeloma growth. BDA-366 induces robust apoptosis in MM cell lines and primary MM cells by inducing BCL2 conformational change. Delivery of BDA-366 substantially suppressed the growth of human MM xenografts in NOD-scid/IL2Rγnull mice, without significant cytotoxic effects on normal hematopoietic cells or body weight. Thus, BDA-366 functions as a novel BH4-based BCL2 inhibitor and offers an entirely new tool for MM therapy.
Overview

BDA-366 is a small molecule identified as a Bcl-2 BH4 domain antagonist, which converts the Bcl-2 protein from an anti-apoptotic to a pro-apoptotic agent. This compound has gained attention for its potential role in cancer therapy, particularly in inducing apoptosis in various cancer cell lines, including human myeloma cells. BDA-366 is notable for its ability to induce cell death independently of the canonical Bcl-2 mechanisms, making it a unique therapeutic candidate in the fight against cancer.

Source

BDA-366 was obtained from the Drug Synthesis and Chemistry Branch of the Developmental Therapeutics Program at the National Cancer Institute. It is commonly dissolved in dimethyl sulfoxide for experimental use .

Classification

BDA-366 falls under the category of antineoplastic agents, specifically targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Its classification as a BH4 domain antagonist distinguishes it from other Bcl-2 inhibitors that primarily act through BH3 mimetic mechanisms .

Synthesis Analysis

Methods

The synthesis of BDA-366 was achieved through high-throughput screening techniques from a library of 300,000 compounds. In silico docking methods were utilized to identify potential candidates that could effectively bind to the BH4 domain of Bcl-2.

Technical Details

The compound was synthesized with careful consideration of its structural properties to ensure effective interaction with the target protein. The synthesis process involved multiple steps, including purification and characterization to confirm the identity and purity of the compound.

Molecular Structure Analysis

Structure

BDA-366's molecular structure is characterized by its ability to interact specifically with the BH4 domain of Bcl-2. While detailed structural data is not provided in this overview, studies suggest that its binding affects the conformation of Bcl-2, promoting its pro-apoptotic functions .

Data

Molecular dynamics simulations have been employed to investigate the structural changes in Bcl-2 induced by BDA-366. These analyses indicate significant alterations in the hydrophobic groove of Bcl-2 upon binding with BDA-366, which facilitates apoptosis .

Chemical Reactions Analysis

Reactions

BDA-366 induces apoptosis through several biochemical pathways. It disrupts interactions between Bcl-2 and pro-apoptotic proteins like Bax and Bak, promoting cell death even in cases where traditional pathways are inhibited .

Technical Details

Experimental data show that treatment with BDA-366 leads to a conformational change in Bcl-2 that reduces its phosphorylation at Ser70, a modification known to stabilize its anti-apoptotic function. This change correlates with increased exposure of the BH3 domain, further facilitating apoptotic signaling .

Mechanism of Action

Process

BDA-366 operates by binding to the BH4 domain of Bcl-2, leading to a conformational shift that exposes the BH3 domain. This exposure allows for enhanced interactions with pro-apoptotic factors and disrupts anti-apoptotic signaling pathways .

Data

In vitro studies demonstrate that treatment with BDA-366 results in significant apoptosis across various cancer cell lines, including those resistant to other forms of therapy. The mechanism appears to be partially dependent on Bax and Bak proteins but also involves additional pathways that may be independent of these factors .

Physical and Chemical Properties Analysis

Physical Properties

BDA-366 is typically presented as a solid compound with specific solubility characteristics in organic solvents such as dimethyl sulfoxide. Its melting point and other physical properties have not been extensively documented but are crucial for formulation in drug development.

Chemical Properties

Chemically, BDA-366 is stable under standard laboratory conditions but may exhibit reactivity under specific biological environments due to its interaction with protein domains. Its structure allows for selective binding to the BH4 domain without significantly altering other cellular processes at lower concentrations .

Applications

BDA-366 has shown promise as a therapeutic agent in treating various malignancies, particularly those associated with dysregulated Bcl-2 activity. Its ability to induce apoptosis makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments for cancers such as multiple myeloma and chronic lymphocytic leukemia .

Introduction to Bcl-2 and BH4 Domain Targeting in Apoptosis Regulation

Role of Bcl-2 in Oncogenesis and Apoptotic Evasion

Bcl-2 was first identified in 1985 through its association with the t(14;18) chromosomal translocation in follicular lymphoma, establishing it as a proto-oncogene [3] [10]. Its overexpression inhibits mitochondrial outer membrane permeabilization (MOMP), preventing cytochrome c release and caspase activation. This anti-apoptotic activity is exploited by diverse cancers:

  • Hematological malignancies: Elevated Bcl-2 is diagnostic in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [10].
  • Solid tumors: Non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and multiple myeloma (MM) show Bcl-2 dependency for survival [1] [6].Bcl-2 confers therapy resistance by neutralizing pro-apoptotic signals from chemotherapy, radiation, and targeted agents. Critically, Bcl-2 expression in tumors often significantly exceeds levels in normal tissues, providing a therapeutic window for selective targeting [2] [7].

Structural and Functional Significance of the Bcl-2 BH4 Domain

The BH4 domain is an evolutionarily conserved α-helical region unique to anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w). Key features include:

Table 1: Bcl-2 Family Proteins and Domain Architecture

SubfamilyRepresentative MembersBH DomainsMolecular WeightPrimary Localization
Anti-apoptoticBcl-2BH1-426 kDaMitochondria, ER
Bcl-xLBH1-430 kDaMitochondria, nucleus
Mcl-1BH1-337 kDaMitochondria
Pro-apoptoticBaxBH1-321 kDaCytosol, mitochondria
BakBH1-323 kDaMitochondria
BH3-only proteinsBim, Bid, PumaBH322–26 kDaCytosol, organelles

[3] [10]

Functionally, the BH4 domain is indispensable for Bcl-2’s survival function:

  • Deletion or mutation (e.g., V15E) abolishes anti-apoptotic activity and converts Bcl-2 into a pro-death protein [3] [8].
  • Non-Bcl-2 interactions: The BH4 domain binds inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER), suppressing pro-apoptotic calcium transients. It also interacts with apoptosis regulators like ASPP2 and voltage-dependent anion channels (VDACs) [3] [8].
  • Selective functionality: Unlike Bcl-2, Bcl-xL’s BH4 domain does not inhibit IP3R due to a single amino acid difference (Lys17 in Bcl-2 vs. Asp11 in Bcl-xL), highlighting its unique role in calcium signaling [8].

Emergence of BH4 Domain Antagonism as a Therapeutic Strategy

BH3 mimetics (e.g., venetoclax) target the hydrophobic groove of Bcl-2 but exhibit limitations:

  • Resistance mutations: Bcl-2 F104L/C mutations reduce venetoclax binding without impairing pro-survival function [10].
  • Dependency on Mcl-1: Upregulation of Mcl-1 confers resistance to BH3 mimetics [3].BH4 antagonism offers a mechanistically distinct strategy:
  • BDA-366 is a small molecule (MW: 423.5 Da; CAS: 1909226-00-1) that binds the BH4 domain with high affinity (Ki = 3.3 ± 0.73 nM) and selectivity over Bcl-xL, Mcl-1, and Bfl-1 [1] [6] [9].
  • It induces a conformational change in Bcl-2, exposing its BH3 domain and converting it into a pro-apoptotic molecule that directly activates Bax [6] [9].
  • Dual mechanism: Disrupts Bcl-2/IP3R interaction, elevating cytosolic Ca²⁺ and triggering calcium-dependent apoptosis [1] [9].

Table 2: Preclinical Efficacy of BDA-366 in Cancer Models

Cancer TypeModel SystemKey FindingsReference
NSCLC & SCLCH460 xenografts (mice)Dose-dependent tumor growth inhibition (10–30 mg/kg/day i.p.); No significant toxicity [1]
Multiple Myeloma (MM)RPMI8226/U266 cell linesInduced Bax-dependent apoptosis at 0.1–0.5 μM; Synergized with bortezomib [1]
Lung CancerPatient-derived NSCLCEnhanced growth inhibition with RAD001 (mTOR inhibitor) [9]
LymphomaBcl-2-driven modelsOvercame resistance to BH3 mimetics [3]

This approach demonstrates synergy with conventional therapies and overcomes common resistance mechanisms, positioning BH4 antagonists as promising next-generation Bcl-2 inhibitors [1] [3] [9].

Properties

CAS Number

1821496-27-8

Product Name

BDA-366

IUPAC Name

1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione

Molecular Formula

C24H29N3O4

Molecular Weight

423.513

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

JYOOEVFJWLBLKF-HOTGVXAUSA-N

SMILES

CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O

Solubility

Soluble in DMSO

Synonyms

BDA-366; BDA 366; BDA366.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.